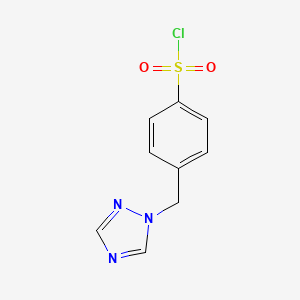
4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride is a chemical compound that features a triazole ring attached to a benzenesulfonyl chloride group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride typically involves the reaction of 4-chloromethylbenzenesulfonyl chloride with 1H-1,2,4-triazole. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions
4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Sulfonamide Derivatives: These are the primary products formed from nucleophilic substitution reactions.
Oxidized or Reduced Triazole Compounds: These products result from redox reactions involving the triazole ring.
科学的研究の応用
4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The triazole ring can interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes . The sulfonyl chloride group enhances the compound’s reactivity, making it a valuable tool in chemical synthesis and biological studies.
類似化合物との比較
Similar Compounds
4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile: This compound features a nitrile group instead of a sulfonyl chloride group and is used as an intermediate in the synthesis of pharmaceuticals.
4-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid: This compound has a carboxylic acid group and is studied for its potential anticancer properties.
Uniqueness
4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows for the formation of a wide range of derivatives through nucleophilic substitution. This reactivity, combined with the biological activity of the triazole ring, makes it a versatile compound in both chemical synthesis and biological research.
特性
分子式 |
C9H8ClN3O2S |
|---|---|
分子量 |
257.70 g/mol |
IUPAC名 |
4-(1,2,4-triazol-1-ylmethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H8ClN3O2S/c10-16(14,15)9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 |
InChIキー |
YQDZJZYTULSUBA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C=NC=N2)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















